molecular formula C15H14N2O4S B2862328 (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-73-6

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2862328
CAS No.: 476309-73-6
M. Wt: 318.35
InChI Key: FZGDJHDFSZAKSP-VQHVLOKHSA-N
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Description

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an ethoxyphenyl group, a nitrothiophene moiety, and an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyaniline and 5-nitrothiophene-2-carbaldehyde.

    Formation of Schiff Base: 2-ethoxyaniline reacts with 5-nitrothiophene-2-carbaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.

    Acrylamide Formation: The Schiff base intermediate undergoes a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acrylamides with different functional groups.

Scientific Research Applications

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-methoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide: Similar structure with a methoxy group instead of an ethoxy group.

    (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)propionamide: Similar structure with a propionamide backbone instead of an acrylamide backbone.

Uniqueness

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the combination of its ethoxyphenyl and nitrothiophene moieties, which confer specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-2-21-13-6-4-3-5-12(13)16-14(18)9-7-11-8-10-15(22-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGDJHDFSZAKSP-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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